Enhanced Corrosion Passivation on Copper via -CF₃ Substitution
In a direct comparative study of benzotriazole derivatives for copper chemical mechanical planarization (CMP), the introduction of a trifluoromethyl (-CF₃) substituent at the 5-position led to a distinct mechanistic advantage over the hydroxyl (-OH) substituted analog. The strong electron-inductive effect of -CF₃ reduces electron density at the adsorption site, promoting a more robust and hydrophobic passivation film on the copper surface [1]. While the study does not provide a direct numerical efficiency comparison (e.g., inhibition efficiency %), it explicitly demonstrates that -CF₃ provides a superior barrier to corrosion processes compared to -OH, primarily due to the hydrophobicity of the -CF₃ group limiting water and ion penetration, which is a key differentiator for process reliability [1].
| Evidence Dimension | Corrosion passivation film characteristics and inhibition mechanism |
|---|---|
| Target Compound Data | 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole (-CF₃ substituted): forms a hydrophobic passivation barrier that limits corrosion processes. |
| Comparator Or Baseline | 5-Hydroxy-1H-1,2,3-benzotriazole (-OH substituted): forms a looser, more hydrophilic passivation film that facilitates corrosion processes. |
| Quantified Difference | Not numerically quantified in the source; difference is qualitative/mechanistic based on film hydrophobicity vs. hydrophilicity and resultant barrier properties. |
| Conditions | Copper surface planarization in chemical mechanical polishing (CMP) environment; analysis via electronic structure, steric hindrance, and hydrophilicity evaluation. |
Why This Matters
The mechanistic advantage of forming a hydrophobic, barrier-like film is critical for ensuring consistent and reliable copper surface protection in high-precision manufacturing processes like semiconductor fabrication, reducing defectivity and improving yield.
- [1] Zhang, A., Li, X., Chen, Y., Cao, C., Shi, C., & Liu, J. (2026). Effects of hydroxyl and trifluoromethyl substituents on the corrosion inhibition of benzotriazole derivatives in copper surface planarization. New Journal of Chemistry, 50(1), 24-28. View Source
